molecular formula C21H26N2O3S B2964353 1-(2-ethoxyphenyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea CAS No. 1797727-08-2

1-(2-ethoxyphenyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea

Cat. No.: B2964353
CAS No.: 1797727-08-2
M. Wt: 386.51
InChI Key: MCQATACQSFROKP-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-2-26-19-11-7-6-10-18(19)23-20(24)22-16-21(12-14-25-15-13-21)27-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQATACQSFROKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2(CCOCC2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-ethoxyphenyl)-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea is a member of the urea derivatives, which have garnered attention in medicinal chemistry for their diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activities of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl isocyanates with amines or other nucleophiles under controlled conditions. The detailed synthetic pathway is crucial for ensuring high yield and purity, which directly impacts biological activity.

Anticancer Activity

Recent studies have highlighted the potential of urea derivatives in exhibiting significant antiproliferative effects against various cancer cell lines. For instance, the compound was tested against A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines using the MTT assay to determine IC50 values.

Table 1: Antiproliferative Activity of Urea Derivatives

CompoundCell LineIC50 (μM)
This compoundA549TBD
This compoundHCT-116TBD
This compoundPC-3TBD

Note: TBD indicates that specific IC50 values were not provided in the reviewed literature but are critical for future studies to establish efficacy.

The mechanism by which urea derivatives exert their anticancer effects often involves the inhibition of key signaling pathways such as the Raf/MEK/ERK pathway. Molecular docking studies suggest that these compounds can form hydrogen bonds with amino acid residues in target proteins, enhancing their binding affinity and inhibitory potential.

Anti-inflammatory Activity

In addition to anticancer properties, urea derivatives have shown promise in anti-inflammatory applications. For instance, studies indicate that certain urea compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds. For example:

  • Study on Anticancer Efficacy : A series of diaryl urea derivatives demonstrated significant antiproliferative effects across multiple cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics like Sorafenib .
  • Anti-inflammatory Properties : Research has indicated that urea derivatives can modulate inflammatory responses by inhibiting leukotriene synthesis, which is crucial in conditions such as asthma and rheumatoid arthritis .

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